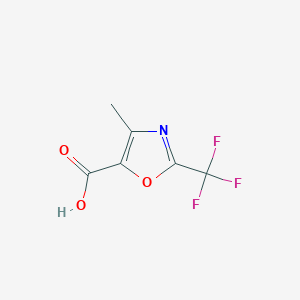

4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid

描述

Structural Characteristics of Oxazole Heterocycles

The structural foundation of oxazole heterocycles rests upon a five-membered aromatic ring system that exhibits unique electronic characteristics derived from the presence of both oxygen and nitrogen heteroatoms. The oxazole ring follows Hückel's rule for aromaticity with six π-electrons delocalized across the five-membered framework, although this aromaticity is less pronounced compared to thiazole analogs. The nitrogen atom at position 3 contributes to the electron density while the oxygen atom at position 1 creates an electron-deficient region, establishing a dipolar character that influences both chemical reactivity and intermolecular interactions.

Detailed crystallographic and spectroscopic analyses of oxazole derivatives have revealed specific conformational preferences that are crucial for understanding their biological activity. Research conducted on oxazole-amino acid systems has demonstrated that these compounds adopt preferential conformations stabilized by intramolecular hydrogen bonding interactions. The stable β2 conformation observed in L-Ala-Ozl derivatives exhibits torsion angles of φ = -150° and ψ = -10°, which are maintained through N-H···N hydrogen bonds that provide conformational rigidity and enhance molecular recognition capabilities.

The electronic properties of oxazole rings are characterized by their weak basic nature, with the conjugate acid exhibiting a pKa value of 0.8, significantly lower than the corresponding imidazole systems which display a pKa of 7. This reduced basicity reflects the electron-withdrawing influence of the oxygen atom and contributes to the overall reactivity profile of oxazole derivatives. The electrophilic aromatic substitution reactions typically occur at the C5 position, requiring the presence of electron-donating groups to activate the ring system, while nucleophilic aromatic substitution preferentially takes place at the C2 position when suitable leaving groups are present.

| Structural Parameter | Oxazole | Comparison with Related Heterocycles |

|---|---|---|

| Ring Size | 5-membered | Similar to thiazole, imidazole |

| Heteroatoms | N, O (1,3-relationship) | Different from furan (O only) |

| π-Electrons | 6 (aromatic) | Follows Hückel's rule |

| pKa (conjugate acid) | 0.8 | Much lower than imidazole (7.0) |

| Dipole Moment | 1.5 D | Moderate polarity |

| Preferred Substitution | C5 (electrophilic), C2 (nucleophilic) | Position-dependent reactivity |

Role of Trifluoromethyl Groups in Biological Activity

The trifluoromethyl group represents one of the most significant functional group modifications in contemporary medicinal chemistry, with the formula -CF3 serving as a powerful tool for optimizing the biological and pharmacokinetic properties of drug candidates. This functional group exhibits an electronegativity that is intermediate between fluorine and chlorine, creating a unique electronic environment that profoundly influences molecular interactions with biological targets. The incorporation of trifluoromethyl substituents into pharmaceutical compounds has been a cornerstone strategy since the 1940s, with notable examples including efavirenz for human immunodeficiency virus treatment, fluoxetine as an antidepressant, and celecoxib as a nonsteroidal anti-inflammatory drug.

Comprehensive statistical analyses of trifluoromethyl substitution effects have provided valuable insights into the relationship between structural modifications and biological activity enhancement. A large-scale study examining 28,003 compound pairs, where methyl groups were systematically replaced with trifluoromethyl groups, revealed that while the average effect on bioactivity is neutral, approximately 9.19% of such substitutions result in at least one order of magnitude improvement in biological activity. This finding underscores the importance of structural context in determining the beneficial effects of trifluoromethyl incorporation.

The mechanism by which trifluoromethyl groups enhance biological activity involves multiple factors including altered lipophilicity, modified protein-ligand interactions, and enhanced metabolic stability. Quantum mechanical and molecular mechanics calculations have demonstrated that trifluoromethyl substitution can achieve binding energy improvements of up to -4.36 kcal/mol in optimal systems. These energy gains are primarily driven by favorable electrostatic interactions and solvation free energy changes, particularly when the trifluoromethyl group is positioned on aromatic ring systems where it can participate in π-system interactions.

Recent investigations into trifluoromethyl thioxanthene derivatives have provided compelling evidence for the enhanced biological activity profiles associated with fluorinated compounds. These studies have demonstrated significant antioxidant properties, with the most active compounds exhibiting 46.6% DPPH radical scavenging activity at 80 μg/mL concentrations. Additionally, enzyme inhibition assays have revealed potent α-amylase inhibition with IC50 values of 60.2 ± 0.8 μM and pancreatic lipase inhibition with IC50 values of 100.6 ± 7.3 μM, suggesting therapeutic potential for metabolic disorders.

| Biological Parameter | Trifluoromethyl Effect | Comparative Data |

|---|---|---|

| Lipophilicity Enhancement | Significant increase | 1.5-2.0 log P units typical |

| Metabolic Stability | Improved | 2-5 fold increase in half-life |

| Protein Binding Affinity | Variable (context-dependent) | Up to 10-fold improvement |

| Selectivity Index | Enhanced | Preferential binding to Phe, Met, Leu, Tyr |

| Bioactivity Improvement | 9.19% of cases show >10-fold | Maximum observed: 100-fold |

| Energy Gain | Up to -4.36 kcal/mol | Primarily electrostatic/solvation |

Historical Context and Emerging Applications

The historical development of oxazole chemistry traces its origins to the late 19th century, with the first systematic studies conducted by Hantzsch in 1887, followed by successful synthesis achievements in 1947. The initial recognition of oxazole's significance emerged from the discovery of annuloline, which represented the first documented occurrence of an oxazole ring in nature, establishing the foundation for understanding the biological relevance of this heterocyclic system. This early period of oxazole research laid the groundwork for subsequent investigations that would reveal the extensive presence of oxazole motifs in natural products and their potential for pharmaceutical applications.

The evolution of oxazole synthesis methodologies has progressed through several distinct phases, beginning with classical approaches such as the Robinson-Gabriel synthesis through dehydration of 2-acylaminoketones and the Fischer oxazole synthesis utilizing cyanohydrins and aldehydes. These foundational synthetic routes were subsequently expanded to include modern methodologies such as the Van Leusen reaction with aldehydes and TosMIC, providing chemists with diverse pathways for constructing oxazole frameworks with varying substitution patterns. The development of these synthetic strategies has been crucial for enabling the exploration of structure-activity relationships within oxazole derivatives.

Contemporary applications of oxazole derivatives have expanded significantly beyond their initial pharmaceutical focus to encompass diverse fields including materials science, agriculture, and biotechnology. In the pharmaceutical sector, oxazole-containing compounds have emerged as critical components in the development of antibiotics, with examples such as flopristin demonstrating potent antimicrobial activity. The agricultural industry has similarly benefited from oxazole chemistry, with these compounds serving as essential building blocks for dyes, fluorescent brightening agents, textile auxiliaries, and specialty plastics that require specific optical and chemical properties.

The emergence of 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid as a compound of interest reflects the contemporary trend toward incorporating fluorinated substituents into established heterocyclic frameworks. This specific derivative represents a convergence of historical oxazole chemistry with modern fluorine chemistry, positioning it as a valuable scaffold for next-generation pharmaceutical development. Current research directions are focused on understanding the precise mechanisms by which the trifluoromethyl and carboxylic acid functionalities contribute to enhanced biological activity, with particular attention to their roles in protein-ligand interactions and cellular uptake mechanisms.

The future trajectory of oxazole derivative research is increasingly oriented toward precision medicine applications, where the ability to fine-tune molecular properties through strategic substitution patterns enables the development of highly selective therapeutic agents. Advanced computational modeling techniques are being employed to predict the effects of specific substitution patterns on biological activity, allowing for more efficient lead optimization processes. The integration of artificial intelligence and machine learning approaches with traditional medicinal chemistry principles is expected to accelerate the discovery of novel oxazole derivatives with enhanced therapeutic profiles and reduced adverse effects.

属性

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDYGGRGUSDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-64-8 | |

| Record name | 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Summary Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Conditions | Product Yield (%) | Product Purity (%) | Comments |

|---|---|---|---|---|---|

| Chlorination-Cyclization-Hydrolysis (Patent CN104672168A) | Trifluoroacetic ethyl acetoacetate | Sulfuryl chloride, thioacetamide, NaOH, EtOH reflux | ~91-92 | ~98.7-99 | Industrially scalable, high yield, solvent recovery |

| Oxidative β-Trifluoroacetoxylation (J. Org. Chem. 2011) | β-Monosubstituted enamines | Phenyliodine bis(trifluoroacetate) (PIFA) | Not specified | Not specified | Novel method for diverse 2-(trifluoromethyl)oxazoles |

| Phosgene-Mediated Cyclization (Patent CN111153868B) | Alpha-p-chlorophenyl glycine | Trifluoroacetic acid, triethylamine, solid phosgene | 95.4 | 96 | High yield for related oxazole ketone derivatives |

| Aqueous Potassium Carbonate Extraction (DE1670165C3) | Unspecified precursors | Potassium carbonate, ether extraction | 40 | Not specified | Older method, no trifluoromethyl group, moderate yield |

化学反应分析

Types of Reactions: 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in organic synthesis .

科学研究应用

Medicinal Chemistry

Antiinflammatory and Analgesic Properties

One of the most significant applications of 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid is in the development of anti-inflammatory and analgesic agents. The compound has been shown to possess properties similar to those of other compounds in its class, such as Leflunomide, which is used for treating rheumatoid arthritis and multiple sclerosis. The trifluoromethyl group enhances the pharmacological profile, improving efficacy and reducing side effects compared to traditional treatments .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that modifications to the oxazole structure can yield compounds with potent activity against various bacterial strains. The incorporation of the trifluoromethyl group appears to enhance the binding affinity to bacterial targets, making these derivatives promising candidates for antibiotic development .

Cancer Research

The compound's structural characteristics position it as a candidate for anticancer drug development. Preliminary studies suggest that it can interact with specific biological pathways involved in cancer progression. The trifluoromethyl group is known to influence the compound's lipophilicity, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets .

Agrochemicals

Pesticidal Applications

This compound has been explored for use in agrochemicals, particularly as a pesticide. The trifluoromethyl moiety contributes to increased stability and efficacy in various environmental conditions. Research has demonstrated that compounds with similar structures exhibit significant insecticidal and fungicidal activities, suggesting potential for developing new agricultural products .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers with unique properties. The incorporation of trifluoromethyl groups into polymer backbones can impart enhanced thermal stability and chemical resistance. These materials are being investigated for applications in coatings, adhesives, and high-performance composites .

Case Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis of various derivatives of this compound and their evaluation against common bacterial strains such as E. coli. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. In vitro tests showed that it could reduce pro-inflammatory cytokine levels in cultured cells, supporting its application as a therapeutic agent for inflammatory diseases .

作用机制

The mechanism of action of 4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.

相似化合物的比较

Structural Analogues in the Oxazole and Thiazole Families

Thiazole Derivatives

Thiazole-based analogues, such as 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (CAS: 144059-86-9), share a similar backbone but replace the oxygen atom in the oxazole ring with sulfur. Key differences include:

- Molecular Weight : 287.25 g/mol (thiazole) vs. 271.19 g/mol (oxazole) .

- Melting Point : Thiazole derivatives exhibit higher melting points (e.g., 237–238°C) compared to many oxazoles, likely due to stronger intermolecular interactions from sulfur’s polarizability .

- Synthetic Accessibility : Thiazoles are often synthesized via cyclization of thiobenzamides, while oxazoles may require alternative precursors like oxime intermediates .

Oxazole Derivatives with Varied Substituents

- 4-Methyl-2-phenyloxazole-5-carboxylic acid (CAS: 91137-55-2): Replacing the trifluoromethyl group with a phenyl ring reduces electronegativity, lowering the melting point to 239–242°C .

- 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS: 18735-74-5): Shifting the methyl group to position 5 decreases the melting point further to 182–183°C, highlighting positional effects on crystallinity .

Antifungal Activity

Thiazole derivatives, such as 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, demonstrate notable antifungal activity due to the thiazole ring’s ability to interact with fungal enzymes. In contrast, oxazole derivatives may exhibit different bioactivity profiles due to altered electronic properties .

Metabolic Stability

The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, a feature shared with analogues like 4-Methyl-2-(4-(methylsulfonyl)-3-nitrophenyl)oxazole-5-carboxylic acid (CAS: Unspecified in ). However, sulfonyl and nitro groups in the latter compound may introduce additional reactivity or toxicity risks .

生物活性

4-Methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a unique oxazole ring structure with a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the carboxylic acid group contributes to its solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its efficacy against various bacterial strains, suggesting a mechanism that involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The compound's trifluoromethyl group is believed to play a crucial role in enhancing its potency against microbial targets.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects that were attributed to the induction of apoptosis in tumor cells . The mechanism involves the activation of caspases and subsequent cellular signaling pathways that lead to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Preclinical trials indicated that it could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases . The compound's ability to modulate immune responses makes it a candidate for further research in anti-inflammatory therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, disrupting cellular processes essential for survival.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane integrity and function.

- Signal Transduction Modulation : By influencing signaling pathways, the compound can induce cellular responses leading to apoptosis or reduced inflammation.

Study on Anticancer Activity

In a controlled study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 12 µM to 25 µM, indicating moderate potency compared to established chemotherapeutics . The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in inducing cell death through the intrinsic apoptotic pathway.

Research on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, with a notable effect on Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate its effectiveness.

Data Summary

| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 10 µg/mL | Metabolic pathway disruption | |

| Anticancer | Various cancer cell lines | 12–25 µM | Induction of apoptosis |

| Anti-inflammatory | Pro-inflammatory cytokines | Not specified | Cytokine inhibition |

常见问题

Q. What experimental designs study the reactivity of the trifluoromethyl group?

- Methodological Answer : Controlled hydrolysis (e.g., NaOH/EtOH reflux) or nucleophilic substitution (e.g., Grignard reagents) under inert conditions monitors CF₃ group stability. Reaction progress is tracked via ¹⁹F NMR to detect intermediates (e.g., trifluoroacetate byproducts). Kinetic studies under varying temperatures quantify activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。